Cas no 4643-27-0 (2-Octen-4-one)

2-Octen-4-one is an unsaturated ketone with the molecular formula C8H14O, characterized by its distinct fruity, herbal, and slightly metallic odor. This compound is commonly used as a flavor and fragrance intermediate due to its ability to impart green, fatty, and mushroom-like notes. Its chemical structure, featuring both a double bond and a carbonyl group, makes it a versatile building block in organic synthesis. 2-Octen-4-one is valued for its stability and compatibility in various formulations, particularly in the food, beverage, and perfumery industries. Its low odor threshold ensures efficacy even at minimal concentrations, making it a cost-effective choice for enhancing sensory profiles.
2-Octen-4-one structure
2-Octen-4-one structure
Product Name:2-Octen-4-one
CAS No:4643-27-0
MF:C8H14O
MW:126.196162700653
MDL:MFCD00061023
CID:85104
PubChem ID:87560850
Update Time:2025-06-07

2-Octen-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-Octen-4-one
    • oct-2-en-4-one
    • AKOS025396811
    • DTXCID1027134
    • (2E)-oct-2-en-4-one
    • Q27275362
    • 2-Octen-4-one, (E)-
    • CAS-4643-27-0
    • T72492
    • BUTYL 1-PROPENYL KETONE
    • 2-Octen-4-one (natural)
    • CHEBI:172018
    • Tox21_302717
    • BS-22947
    • FEMA No. 3603
    • (2E)-2-Octen-4-one #
    • 2-Octen-4-one, (2E)-
    • trans-2-Octen-4-one
    • 2-OCTEN-4-ONE [FHFI]
    • O0360
    • MFCD00061023
    • 2-Octen-4-one, AldrichCPR
    • 22286-99-3
    • UNII-C9NB51LMXT
    • (E)-2-Octen-4-one
    • FMDLEUPBHMCPQV-GQCTYLIASA-N
    • (E)-oct-2-en-4-one
    • 4643-27-0
    • C9NB51LMXT
    • Butyl propenyl ketone
    • EINECS 225-071-7
    • (2E)-2-Octen-4-one
    • DTXSID3047134
    • NCGC00256657-01
    • Propenyl butyl ketone
    • (2Z)-oct-2-en-4-one
    • MDL: MFCD00061023
    • Inchi: 1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+
    • InChI Key: FMDLEUPBHMCPQV-GQCTYLIASA-N
    • SMILES: O=C(/C=C/C)CCCC

Computed Properties

  • Exact Mass: 126.10452
  • Monoisotopic Mass: 126.104465
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0.850
  • Melting Point: No data available
  • Boiling Point: 66°C/10mmHg(lit.)
  • Flash Point: 65°C/15mm
  • Refractive Index: 1.4450
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 17.07
  • LogP: 2.32180
  • Solubility: Uncertain
  • FEMA: 3603 | 2-OCTEN-4-ONE
  • Vapor Pressure: 0.9±0.3 mmHg at 25°C

2-Octen-4-one Security Information

2-Octen-4-one Pricemore >>

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2-Octen-4-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4643-27-0)2-Octen-4-one
Order Number:A965829
Stock Status:in Stock
Quantity:5ml
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:17
Price ($):174.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:4643-27-0)2-Octen-4-one
A965829
Purity:99%
Quantity:5ml
Price ($):174.0
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